tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
CAS No.: 1353973-85-9
Cat. No.: VC7053166
Molecular Formula: C16H22FNO4S
Molecular Weight: 343.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353973-85-9 |
|---|---|
| Molecular Formula | C16H22FNO4S |
| Molecular Weight | 343.41 |
| IUPAC Name | tert-butyl 2-[(4-fluorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 |
| Standard InChI Key | DVBNRUHJUGTXEZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with diverse applications in scientific research, particularly in medicinal chemistry. This compound features a tert-butyl group, a pyrrolidine ring, and a sulfonyl functional group attached to a phenyl moiety substituted with a fluorine atom. The presence of these functional groups contributes to its potential biological activity and applicability.
Biological Activities and Applications
Compounds similar to tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate exhibit significant biological activities, including interactions with specific biological targets. These interactions are crucial for understanding the compound's mechanism of action and for informing future modifications to enhance efficacy.
Potential Applications:
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Medicinal Chemistry: The compound's unique combination of functional groups may confer distinct pharmacological properties.
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Biological Target Interactions: Studies focus on binding affinity and activity against specific targets.
Comparison with Analogous Compounds
tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate shares structural similarities with several other compounds, each with unique aspects that affect their biological activity.
Analogous Compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate | Chlorine substitution instead of fluorine | Chlorine may affect biological activity differently than fluorine |
| Tert-Butyl 2-((4-methylphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate | Methyl group instead of fluorine | Methyl substitution impacts hydrophobic interactions |
| Tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Carbamoyl group instead of sulfonamide | Offers different reactivity patterns due to nitrogen presence |
Research Findings and Future Directions
Research on tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves detailed interaction studies to elucidate its mechanism of action. Techniques such as binding assays and structural analysis are utilized to understand how modifications to the compound can enhance its efficacy.
Future Research Directions:
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Mechanism of Action: Further studies are needed to fully understand how the compound interacts with biological targets.
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Structural Modifications: Investigating how changes in the compound's structure affect its biological activity.
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